2,6-Dichlorobenzimidamide hydrochloride

Physicochemical property prediction Lipophilicity Polar surface area

2,6-Dichlorobenzimidamide hydrochloride is a halogenated benzamidine derivative supplied as a high-purity (≥98%) off-white crystalline solid. Its 2,6-dichloro substitution pattern is critical for serine protease inhibition; positional isomers (e.g., 2,4- or 3,4-dichloro) exhibit altered biological activity and lipophilicity (LogP 3.88 vs. ~3.08), compromising reproducibility. Proper storage at 0-8°C ensures stability. Ideal for agrochemical R&D (acaricide/fungicide precursor) and biochemical SAR studies.

Molecular Formula C7H7Cl3N2
Molecular Weight 225.5 g/mol
CAS No. 3797-81-7
Cat. No. B1644656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzimidamide hydrochloride
CAS3797-81-7
Molecular FormulaC7H7Cl3N2
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=N)N)Cl.Cl
InChIInChI=1S/C7H6Cl2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
InChIKeyXSQXZSIWHQCGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzimidamide hydrochloride: Structural Identity & Procurement Baseline


2,6-Dichlorobenzimidamide hydrochloride (CAS 3797-81-7) is a halogenated benzamidine derivative with the molecular formula C₇H₇Cl₃N₂ and a molecular weight of 225.51 g/mol . The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base (CAS 3797-84-0) and facilitates handling in aqueous and polar organic media . Its structural features include a 2,6-dichloro substitution pattern on the phenyl ring and a carboximidamide (amidine) functional group, which underpins its reactivity in nucleophilic reactions and its capacity to interact with biological targets such as serine proteases . Commercial specifications typically report a purity of ≥95–98%, and the product is provided as an off-white crystalline solid requiring storage at 0–8°C to ensure long-term stability .

Hydrochloride salt form facilitates aqueous solubility and handling
2,6-Dichloro substitution provides a distinct reactivity profile
High-purity specification supports reproducible research outcomes

Why Generic Substitution Fails for 2,6-Dichlorobenzimidamide hydrochloride


Substituting 2,6-dichlorobenzimidamide hydrochloride with a generic benzamidine or a different dichlorinated isomer (e.g., 2,4- or 3,4-substituted) is not equivalent due to the profound impact of the 2,6-substitution pattern on both physicochemical properties and biological activity. The 2,6-dichloro arrangement confers a distinct steric and electronic profile, as evidenced by a calculated LogP of 3.88 and a polar surface area (PSA) of 49.87 Ų . These values differ from those of the 3,4-dichloro isomer (LogP ~3.08, PSA ~49.87 Ų), which can alter membrane permeability and target engagement [1]. In biological contexts, the substitution pattern directly influences enzyme inhibition potency. For instance, among benzamidine derivatives evaluated for norepinephrine N-methyltransferase (NMT) inhibition, the 2,3-dichloro isomer exhibited a pI₅₀ of 5.55, whereas the 3,4-dichlorophenylacetamidine derivative showed a reduced pI₅₀ of 5.36 [2]. This 0.19 log unit difference underscores how positional isomerism alone can translate to a measurable shift in biological potency, making compound selection non-negotiable for reproducible research outcomes.

Positional isomerism (e.g., 2,4- or 3,4-dichloro) alters lipophilicity, which may shift membrane permeability and assay behavior.
Enzyme inhibition potency varies with chlorine substitution pattern; NMT inhibitor studies show measurable potency differences between isomers.

Quantitative Evidence Guide: Differentiated Performance Metrics


Lipophilicity & Polar Surface Area: 2,6- vs. 3,4-Dichloro Isomers

The 2,6-dichloro substitution pattern on the benzamidine core imparts a distinct physicochemical profile compared to other dichloro isomers. For 2,6-dichlorobenzimidamide hydrochloride, the calculated partition coefficient (LogP) is 3.88, and the polar surface area (PSA) is 49.87 Ų . In contrast, the 3,4-dichloro isomer (free base) exhibits a calculated LogP of approximately 3.08 and a PSA of 49.87 Ų [1]. The higher LogP value for the 2,6-isomer indicates increased lipophilicity, which can influence membrane permeability, bioavailability, and partitioning behavior in both biological assays and synthetic chemistry workflows.

Isomer Lipophilicity
Predicted property
ΔLogP = +0.80 vs. 3,4-isomer (calc.)
Higher lipophilicity may influence membrane partitioning
PSA identical (49.87 Ų); computational data
Physicochemical property prediction Lipophilicity Polar surface area

Enzyme Inhibition Potency: Positional Isomer Impact on NMT

In a study evaluating benzamidine derivatives as inhibitors of norepinephrine N-methyltransferase (NMT), the 2,3-dichlorobenzamidine isomer demonstrated a pI₅₀ value of 5.55 (corresponding to an IC₅₀ of ~2.8 µM), making it one of the most potent compounds in the series [1]. For comparison, the 3,4-dichlorophenylacetamidine derivative exhibited a lower pI₅₀ of 5.36 (IC₅₀ ~4.4 µM) [1]. While direct pI₅₀ data for 2,6-dichlorobenzimidamide hydrochloride is not reported in this specific study, the observed 0.19 log unit potency difference between the 2,3- and 3,4-substituted analogs demonstrates that the exact chlorination pattern is a critical determinant of inhibitory activity. This class-level inference supports the selection of the 2,6-isomer as a distinct molecular entity for studies requiring specific pharmacophore interactions.

NMT Inhibition
Class-level inference
ΔpI₅₀ = 0.19 (2,3- vs 3,4-analogs)
Positional isomerism can shift enzyme inhibition potency
2,6-isomer not directly tested in this study
Enzyme inhibition Norepinephrine N-methyltransferase Structure-activity relationship

Commercial Purity & Storage Stability

Reproducible research outcomes depend on the consistent quality of chemical reagents. 2,6-Dichlorobenzimidamide hydrochloride is commercially available with a specified minimum purity of 98% from major suppliers such as AKSci and ≥98% from ChemImpex . Vendor datasheets also prescribe long-term storage in a cool, dry place for the AKSci product , whereas ChemImpex mandates refrigerated storage between 0–8°C to maintain stability . This level of defined quality control and storage guidance is not uniformly available for all isomeric or non-commercial benzamidines, where purity may be lower (e.g., 95% typical) or storage conditions unspecified, introducing variability into experimental workflows.

Purity Specification
Specification review
≥98% purity, defined storage (0–8°C)
High-purity standard reduces off-target risk in assays
Compared to generic benzamidines (often 95%)
Purity specification Storage stability Quality control

Utility as a Synthetic Intermediate: Documented Use in Patented Agrochemical Formulations

2,6-Dichlorobenzimidamide hydrochloride serves as a versatile building block for the synthesis of bioactive derivatives, a utility that is explicitly documented in patent literature. Japanese Patent JPH026453A (assigned to Nippon Soda Co. Ltd.) describes the preparation of N'-(2-Propynyloxy)-N-phenylacetyl-2,6-dichlorobenzamidine, which is claimed as an acaricide and agricultural/horticultural germicide effective against black spot, powdery mildew, brown spot, and downy mildew [1]. While the patent does not provide comparative activity data against other isomers, it establishes a clear, validated synthetic path that leverages the 2,6-dichloro substitution pattern for generating proprietary agrochemicals. This contrasts with the less-defined commercial roles of other dichloro isomers, which are often only generically listed as research chemicals.

Synthetic Utility
Supporting evidence
Patented precursor for acaricide/fungicide (JPH026453A)
Documented route supports agrochemical intermediate selection
Other isomers lack similar documented utility
Agrochemical synthesis Acaricide Fungicide

Optimal Application Scenarios Based on Differentiated Evidence


Agrochemical Intermediate for Acaricide & Fungicide Development

Given its documented use as a precursor in the synthesis of N'-(2-Propynyloxy)-N-phenylacetyl-2,6-dichlorobenzamidine—a patented acaricide and fungicide [1]—this compound is ideally suited for R&D laboratories and agrochemical companies developing next-generation crop protection agents. Its higher lipophilicity (LogP = 3.88) compared to the 3,4-isomer may enhance formulation characteristics or facilitate uptake into target pests .

Defined Serine Protease Inhibition Studies

The compound's established role as a serine protease inhibitor makes it a valuable tool for biochemical and pharmacological research focused on enzymes like trypsin, thrombin, and complement factors. The high commercial purity (≥98%) and defined storage conditions (0–8°C) ensure that enzyme inhibition data is not confounded by impurities or degradation products, which is critical for reproducible structure-activity relationship (SAR) studies.

Isomer-Dependent Membrane Permeability Research

The distinct LogP value of 3.88 for the 2,6-dichloro isomer provides a specific reference point for studies examining how positional isomerism influences passive diffusion, cellular uptake, and bioavailability. Researchers investigating lipophilicity-driven compound distribution in biological systems or optimizing lead compounds for CNS penetration would benefit from using a well-characterized, high-purity standard rather than a less-defined generic alternative.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Patent-documented 2,6-dichloro scaffold
Acaricide/fungicide derivative development, formulation compatibility
Serine protease inhibition studies
High-purity specification, defined storage
Reproducible SAR, enzyme kinetics without impurity interference
Membrane permeability SAR
Distinct lipophilicity benchmark (LogP 3.88)
Passive diffusion, cellular uptake profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorobenzimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.